2-Chlorostyrene

Cationic Polymerization Monomer Reactivity Ratios Copolymer Composition

2-Chlorostyrene (o-Chlorostyrene, 1-chloro-2-vinylbenzene, CAS 2039-87-4) is a halogenated styrene derivative featuring a vinyl group and an ortho-chlorine substituent on the phenyl ring. This substitution pattern imparts distinct electronic and steric properties, influencing reactivity in polymerization and cross-coupling reactions compared to its isomers or unsubstituted styrene.

Molecular Formula C8H7Cl
Molecular Weight 138.59 g/mol
CAS No. 2039-87-4
Cat. No. B146407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorostyrene
CAS2039-87-4
Synonymso-Chlorostyrene
Molecular FormulaC8H7Cl
Molecular Weight138.59 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC=C1Cl
InChIInChI=1S/C8H7Cl/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2
InChIKeyISRGONDNXBCDBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
SOL IN ALC, ETHER, ACETONE, ACETIC ACID, PETROLEUM ETHER
SOL IN CARBON TETRACHLORIDE
Solubility in water: very poor
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorostyrene (CAS 2039-87-4) Procurement Guide: Ortho-Chlorinated Styrene Monomer for Precision Polymer Design and Synthesis


2-Chlorostyrene (o-Chlorostyrene, 1-chloro-2-vinylbenzene, CAS 2039-87-4) is a halogenated styrene derivative featuring a vinyl group and an ortho-chlorine substituent on the phenyl ring [1]. This substitution pattern imparts distinct electronic and steric properties, influencing reactivity in polymerization and cross-coupling reactions compared to its isomers or unsubstituted styrene. As a monomer, it is primarily utilized in the synthesis of specialty copolymers and as a versatile intermediate in organic synthesis . Key physical properties include a molecular weight of 138.59 g/mol, a density of 1.08 g/mL at 25°C, a boiling point of 58-60 °C at 7 mmHg, and a melting point of -63.1 °C [1].

Why 2-Chlorostyrene Cannot Be Replaced by 4-Chlorostyrene or Styrene in Performance-Critical Polymer and Electronics Applications


The ortho-chlorine in 2-chlorostyrene creates a unique electronic and steric environment that fundamentally alters its polymerization kinetics, polymer properties, and reactivity profile compared to its para-isomer or unsubstituted styrene. As established by cationic polymerization studies, the monomer reactivity follows the order styrene > 2-chlorostyrene > 4-chlorostyrene [1]. This difference in reactivity ratios directly impacts copolymer composition and sequence distribution, which in turn dictates material performance. Furthermore, the restricted rotation of the phenyl ring in poly(2-chlorostyrene) versus its free rotation in poly(4-chlorostyrene) is a critical structural difference that influences dielectric properties essential for electronic applications [2]. Simple substitution with a different isomer will result in a polymer with a distinct molecular architecture and, consequently, different thermal, mechanical, and electrical characteristics. The quantitative evidence below details these critical, verifiable differentiators.

2-Chlorostyrene (2039-87-4) Quantitative Performance Differentiation Against Primary Comparators


Cationic Polymerization Reactivity: 2-Chlorostyrene vs. 4-Chlorostyrene and Styrene

In cationic copolymerization studies, the relative monomer reactivity of 2-chlorostyrene (o-ClSt) is lower than that of styrene but higher than that of 4-chlorostyrene (p-ClSt). This contrasts with the reactivity of their corresponding growing ions, which follows the order o-ClSt > p-ClSt > styrene [1]. The chlorine substitution at the ortho position reduces monomer reactivity compared to styrene due to its electron-withdrawing effect, but this effect is less pronounced than at the para position, creating a distinct reactivity hierarchy.

Cationic Polymerization Monomer Reactivity Ratios Copolymer Composition

Polymerization Rate Enhancement: Chlorostyrenes vs. Styrene in Polyester Resin Copolymerization

In the synthesis of polyester resins, the copolymerization rate is a critical process parameter. Monochlorostyrenes, including 2-chlorostyrene, demonstrate a significantly higher copolymerization rate with polyester resins containing maleic or fumaric unsaturation compared to unsubstituted styrene under identical reaction conditions [1]. The study explicitly states that these resins copolymerize 'much more rapidly with chlorostyrene than with styrene' [1].

Free-Radical Polymerization Polyester Resins Reaction Kinetics

Polymer Chain Dynamics and Dielectric Properties: Poly(2-chlorostyrene) vs. Poly(4-chlorostyrene)

Dielectric relaxation studies have revealed a fundamental difference in the molecular motion of poly(2-chlorostyrene) (P2CS) compared to its isomer poly(4-chlorostyrene) (P4CS). It was concluded that the phenyl ring rotates freely in the α-relaxation region of P4CS but not in P2CS [1]. This restriction is due to the steric hindrance of the ortho-chlorine substituent, which directly impacts the polymer's dielectric response and its potential utility in electronic applications.

Dielectric Relaxation Polymer Physics Electronic Materials

Copolymerization with Maleic Anhydride: 2-Chlorostyrene vs. 4-Chlorostyrene and 2,6-Dichlorostyrene

In free-radical copolymerization with maleic anhydride (MAn), 2-chlorostyrene (2-ClSt), 4-chlorostyrene (4-ClSt), and 2,6-dichlorostyrene (2,6-DClSt) were all found to form alternating copolymers via a charge-transfer complex mechanism [1]. The initial rate of copolymerization increased with the increase of electron donors in the comonomer feed, with the highest rates observed at equimolar feed ratios [1]. While the study compares the three chlorinated styrenes under the same conditions, it does not provide a quantified difference in rate constants or yield, but establishes that all three chlorinated monomers participate in alternating copolymerization with MAn.

Alternating Copolymerization Thermal Stability Charge-Transfer Complex

Versatile Cross-Coupling Substrate: 2-Chlorostyrene in Iron-Catalyzed Biaryl Synthesis

2-Chlorostyrene serves as an effective substrate in iron-catalyzed biaryl coupling reactions with aryl Grignard reagents. A specific process using chlorostyrenes with organomagnesium compounds in the presence of iron catalysts has been reported, offering mild reaction conditions and high functional group tolerance [1]. For instance, an isolated yield of 97% was achieved for 2-decylstyrene using this methodology [1]. This contrasts with traditional palladium-catalyzed cross-couplings, which often require more expensive catalysts and ligands.

Cross-Coupling Iron Catalysis Organic Synthesis

2-Chlorostyrene (2039-87-4) Evidence-Backed Application Scenarios for Informed Procurement


Synthesis of High-Performance Polyester Resins and Reinforced Plastics

Based on its demonstrated ability to copolymerize significantly faster with maleic/fumaric polyesters than styrene [1], 2-chlorostyrene is the preferred monomer for manufacturing processes where increased throughput and reduced cycle times are critical. This makes it a high-value procurement choice for industrial producers of fiberglass-reinforced plastics, automotive parts, and marine coatings.

Design of Polymers for Specialized Dielectric and Electronic Applications

The unique restricted phenyl ring rotation in poly(2-chlorostyrene) directly impacts its dielectric relaxation behavior compared to the freely rotating poly(4-chlorostyrene) [1]. For R&D in polymer-based capacitors, insulators, or other electronic materials where precise control over dielectric response is required, 2-chlorostyrene is not interchangeable with other isomers and must be specifically sourced for these structure-property studies.

Precision Copolymer Synthesis Requiring Intermediate Monomer Reactivity

In cationic polymerization systems, the monomer reactivity order of Styrene > 2-Chlorostyrene > 4-Chlorostyrene [1] positions 2-chlorostyrene as the monomer of choice for achieving specific copolymer compositions and microstructures that are unattainable with either styrene or 4-chlorostyrene alone. This is essential for developing tailored copolymers for coatings, adhesives, or advanced resins where subtle differences in reactivity translate to macroscopic performance.

Cost-Effective and Sustainable Cross-Coupling for Fine Chemical Synthesis

The proven efficacy of 2-chlorostyrene as a substrate in iron-catalyzed cross-coupling reactions [1][2] makes it an attractive building block for pharmaceutical, agrochemical, and advanced materials synthesis. Procuring this specific monomer enables chemists to employ more sustainable, less toxic, and less expensive iron catalysts in place of traditional palladium, aligning with green chemistry initiatives and potentially reducing production costs for high-value intermediates.

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